![molecular formula C18H21N5O4 B12562403 N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine CAS No. 210584-40-0](/img/structure/B12562403.png)
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is a complex organic compound that features a unique structure with multiple pyridine rings and glycine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine typically involves the reaction of pyridine-2-carboxaldehyde with glycine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The process may involve multiple steps, including condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles under suitable conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and influencing their biological activity. It may also interact with proteins and enzymes, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
- N,N-Dimethyl-N,N-bis(2-pyridinylmethyl)-1,2-ethanediamine
- N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
Uniqueness
N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is unique due to its specific structure, which includes multiple glycine units and pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
210584-40-0 |
|---|---|
Molekularformel |
C18H21N5O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[[2-[[2-[bis(pyridin-2-ylmethyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H21N5O4/c24-16(22-10-18(26)27)9-21-17(25)13-23(11-14-5-1-3-7-19-14)12-15-6-2-4-8-20-15/h1-8H,9-13H2,(H,21,25)(H,22,24)(H,26,27) |
InChI-Schlüssel |
DMMTZABFOODTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


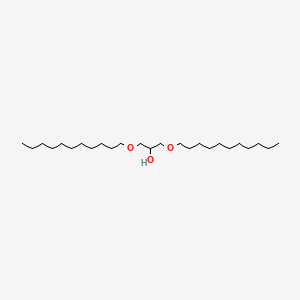
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
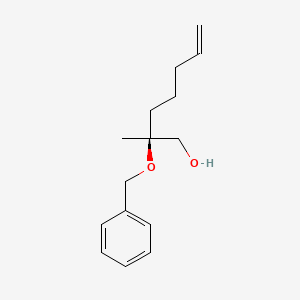
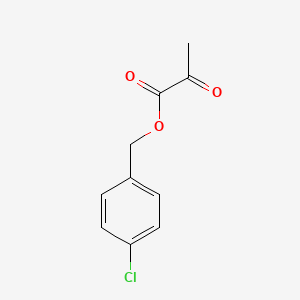
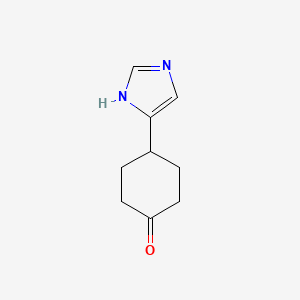
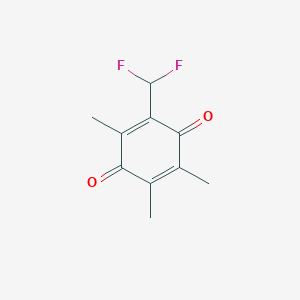
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
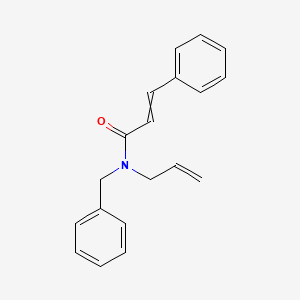
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
